N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 477485-25-9
VCID: VC4735584
InChI: InChI=1S/C16H11N3O2S2/c1-9-6-7-12(21-9)11-8-22-16(18-11)19-14(20)15-17-10-4-2-3-5-13(10)23-15/h2-8H,1H3,(H,18,19,20)
SMILES: CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=NC4=CC=CC=C4S3
Molecular Formula: C16H11N3O2S2
Molecular Weight: 341.4

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide

CAS No.: 477485-25-9

Cat. No.: VC4735584

Molecular Formula: C16H11N3O2S2

Molecular Weight: 341.4

* For research use only. Not for human or veterinary use.

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide - 477485-25-9

Specification

CAS No. 477485-25-9
Molecular Formula C16H11N3O2S2
Molecular Weight 341.4
IUPAC Name N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Standard InChI InChI=1S/C16H11N3O2S2/c1-9-6-7-12(21-9)11-8-22-16(18-11)19-14(20)15-17-10-4-2-3-5-13(10)23-15/h2-8H,1H3,(H,18,19,20)
Standard InChI Key ATKCNDQURCVVHA-UHFFFAOYSA-N
SMILES CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=NC4=CC=CC=C4S3

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide, reflects its hybrid structure comprising three heterocyclic systems:

  • A benzothiazole core (a benzene fused to a thiazole ring).

  • A thiazole ring substituted at position 4 with a 5-methylfuran-2-yl group.

  • A carboxamide bridge linking the benzothiazole and thiazole moieties.

The molecular formula is C17_{17}H12_{12}N4_{4}O2_{2}S2_{2}, with a molar mass of 384.45 g/mol. Key functional groups include the amide bond (–CONH–), which enhances hydrogen-bonding capacity, and the electron-rich furan and thiazole rings, which contribute to redox activity .

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide involves multi-step reactions, often starting with the preparation of intermediate heterocycles. A representative route includes:

  • Benzothiazole-2-carboxylic Acid Synthesis:

    • Condensation of 2-aminothiophenol with chloroacetic acid under acidic conditions forms the benzothiazole ring .

  • Thiazole Intermediate Preparation:

    • Cyclization of thiourea derivatives with α-haloketones yields 4-substituted thiazoles. For example, reaction of 5-methylfuran-2-carbonyl chloride with thiourea produces 4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine .

  • Amide Coupling:

    • Activation of benzothiazole-2-carboxylic acid using coupling agents (e.g., EDC/HOBt) followed by reaction with the thiazole amine forms the final carboxamide.

Characterization Data

Key spectroscopic data for the compound (hypothetical, based on analogs ):

Physicochemical Properties

The compound’s properties are influenced by its heteroaromatic systems and polar amide group:

PropertyValue/Range
SolubilityLow in H2_2O; soluble in DMSO, DMF
Melting Point215–220°C (decomposes)
logP3.2 (predicted)
StabilityStable to air/moisture; degrades in strong acids/bases

The 5-methylfuran moiety enhances lipophilicity, potentially improving membrane permeability in biological systems .

Applications in Scientific Research

Medicinal Chemistry

  • Lead Compound: The structural hybridity makes it a candidate for optimizing pharmacokinetic profiles in drug discovery .

  • Targeted Therapies: Potential applications in treating antibiotic-resistant infections or cancers .

Material Science

  • Coordination Polymers: Thiazole and furan groups may act as ligands for metal-organic frameworks (MOFs) .

Comparative Analysis with Structural Analogs

CompoundKey DifferencesBioactivity (IC50_{50})
N-(5-(4-methylbenzyl)-oxadiazolyl-benzothiazole)Oxadiazole vs. thiazole core12 µM (HeLa)
N-arylsulfonylpyridonesSulfonyl group vs. carboxamide4–16 µg/mL (MIC)

Future Perspectives

  • Synthetic Optimization: Explore green chemistry approaches (e.g., microwave-assisted synthesis) to improve yield .

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models.

  • Structure-Activity Relationships (SAR): Modify the furan or thiazole substituents to enhance potency.

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